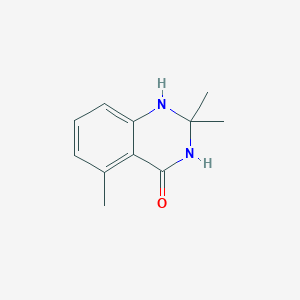
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
説明
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is 1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3, (H,13,14) .The storage temperature, shipping temperature, and other physical properties are not specified .
科学的研究の応用
Neuroprotective Agent in Parkinson’s Disease
Research indicates that derivatives of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, such as 6-hydroxy analogs, have shown promise as neuroprotective agents. In studies involving experimental models of Parkinson’s disease, these compounds have demonstrated the ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis, thereby offering potential therapeutic benefits for neurodegenerative conditions .
Antioxidant Properties
Quinoline derivatives, including those related to 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, have been explored for their antioxidant properties. These compounds can function as powerful antioxidants against oxidative damage, which is particularly beneficial in the context of neuroprotection against diseases like Parkinsonism .
Material Science Applications
In the realm of material science, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one may be utilized as a precursor or a structural motif in the synthesis of more complex molecules. Its derivatives could potentially serve as modifiers to enhance the properties of materials or as components in the development of new polymeric systems .
Environmental Science Implications
The antioxidant capabilities of quinoline derivatives also suggest potential applications in environmental science. These compounds could be used to mitigate oxidative stress in various environmental contexts, possibly aiding in the development of strategies to address ecological challenges .
Analytical Chemistry Techniques
In analytical chemistry, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and its derivatives could be employed as standards or reagents. Their well-defined structures and properties make them suitable for use in calibration processes, quality control, and method development within analytical laboratories .
Pharmacological Research
The structural framework of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one provides a basis for pharmacological research. Its derivatives could be synthesized and screened for various biological activities, contributing to the discovery of new therapeutic agents with potential applications in treating a wide range of diseases .
Safety and Hazards
特性
IUPAC Name |
2,2,5-trimethyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLAWDQFFKHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(NC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)
![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)



![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

